2,4-Dimethylaniline

描述

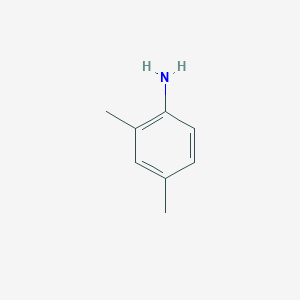

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZZABOKJQXEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21436-96-4 (hydrochloride) | |

| Record name | 2,4-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026305 | |

| Record name | 2,4-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-xylidine is a dark brown liquid. (NTP, 1992), Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 mm Hg, 214 °C | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

205 °F (NTP, 1992), 90 °C | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992), Sol in alcohol, ether, benzene; slightly soluble in water, Soluble in organic solvents., Solubility in water, g/100ml at 20 °C: 0.5 | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.978 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9723 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992), 0.13 [mmHg], Vapor pressure: 1 mm Hg at 52.6 °C, 0.133 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 11 | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to tan, oily liquid | |

CAS No. |

95-68-1 | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/367R1L22C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

61 °F (NTP, 1992), -14.3 °C, Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/, -16 °C | |

| Record name | 2,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethylaniline (also known as 2,4-xylidine). The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis, purification, and key reactions, as well as spectroscopic data for its characterization. All quantitative data is presented in clear, tabular format for ease of reference. Furthermore, this guide incorporates logical diagrams generated using Graphviz to illustrate key experimental workflows and reaction pathways.

Introduction

This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of various commercially significant compounds, including dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective use in synthetic chemistry, and for the development of new applications. This guide aims to consolidate this information into a single, accessible resource.

Physical Properties

This compound is a colorless to pale yellow or reddish-brown viscous liquid at room temperature, which may darken upon exposure to air and light.[2] It possesses a characteristic amine-like odor.[2] The key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Appearance | Colorless to pale yellow or reddish-brown liquid | [2] |

| Odor | Characteristic amine-like | [2] |

| Melting Point | -15.9 °C to 16 °C | [1][4] |

| Boiling Point | 218 °C at 760 mmHg | [4][5] |

| Density | 0.9763 g/mL at 25 °C | [1] |

| Vapor Density | 4.2 (Air = 1) | [5] |

| Vapor Pressure | 0.16 mmHg at 25 °C | [5] |

| Flash Point | 90.6 °C to 100 °C | [1][6] |

| Autoignition Temperature | 860 °F (460 °C) | [5] |

| Explosive Limits | Lower: 1.1% (V), Upper: 7.0% (V) | [7] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Sparingly soluble (5 g/L at 20 °C) | [2][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.2 (estimated) | [8] |

Table 3: Spectroscopic and Physicochemical Parameters of this compound

| Property | Value | Reference(s) |

| Refractive Index (n20/D) | 1.558 | [5] |

| pKa | Not available | |

| Dielectric Constant | Not available |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of an aromatic amine. The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino and methyl groups, making it susceptible to electrophilic aromatic substitution. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2,4-dimethylnitrobenzene.[10] Another reported method is the direct amination of m-xylene.[11]

This method involves the direct amination of m-xylene using hydroxylamine hydrochloride as the aminating agent and a soluble vanadium salt as a catalyst.

Materials:

-

m-Xylene

-

Hydroxylamine hydrochloride

-

Ammonium metavanadate (or other soluble vanadium salt)

-

Glacial acetic acid

-

Distilled water

-

30% Sodium hydroxide solution

Equipment:

-

Reaction kettle with a reflux condenser and stirrer

Procedure:

-

Add the soluble vanadium salt catalyst and an aqueous solution of glacial acetic acid to the reaction kettle.

-

Stir the solution for 20 minutes at room temperature.

-

Add hydroxylamine hydrochloride and m-xylene to the reaction kettle.

-

Turn on the condensed water and gradually raise the reaction temperature to reflux (approximately 80-90 °C).

-

Continue the reaction with stirring for 4 to 6 hours.

-

Stop the reaction and cool the mixture to room temperature.

-

Neutralize the mixture by adding a 30% NaOH aqueous solution until the pH is between 6 and 7.

-

Allow the solution to stand and separate the organic phase.

-

The unreacted m-xylene can be recovered by atmospheric distillation.

-

The this compound is then obtained by vacuum distillation.

Caption: Workflow for the synthesis of this compound via direct amination of m-xylene.

Purification

Crude this compound can be purified by recrystallization of a suitable derivative followed by liberation of the free base, or by distillation.

Procedure:

-

Convert the crude this compound to a solid derivative (e.g., acetyl or benzoyl derivative).

-

Recrystallize the derivative from a suitable solvent (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents) to achieve high purity.

-

Decompose the purified derivative with an alkali (e.g., NaOH) to regenerate the free this compound.

-

Dry the purified this compound over a drying agent like potassium hydroxide (KOH).

-

Finally, purify by fractional distillation.

Caption: General workflow for the purification of this compound.

Key Reactions

This is a standard reaction to form an amide.

Materials:

-

This compound

-

Acetic anhydride (or other acylating agent)

-

Sodium acetate

-

Water

-

Concentrated HCl (for workup if necessary)

Procedure:

-

Dissolve this compound in water. A small amount of concentrated HCl may be needed to aid dissolution by forming the hydrochloride salt.

-

Add a solution of sodium acetate in water.

-

Add acetic anhydride dropwise while stirring vigorously.

-

The acetylated product, N-(2,4-dimethylphenyl)acetamide, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol-water.

This compound can be diazotized to form a diazonium salt, which can then be coupled with an activated aromatic compound to form an azo dye.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Water

-

Coupling agent (e.g., N,N-dimethylaniline, β-naphthol)

-

Sodium hydroxide (NaOH) for pH adjustment

Procedure (General):

-

Diazotization:

-

Dissolve this compound in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected (using starch-iodide paper).

-

-

Azo Coupling:

-

Prepare a solution of the coupling agent in an appropriate solvent (e.g., aqueous NaOH for phenols, aqueous acid for amines).

-

Cool the solution of the coupling agent in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

-

The azo dye will precipitate. The color of the dye depends on the coupling agent used.

-

Collect the dye by vacuum filtration and wash with cold water.

-

Caption: Key chemical reactions of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, the amine protons, and the protons of the two methyl groups. The chemical shifts and splitting patterns provide valuable information about the structure.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.[2][12]

General Experimental Protocol for NMR: [4]

-

Sample Preparation: Dissolve 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H and ¹³C NMR. The number of scans will vary depending on the nucleus being observed and the concentration of the sample.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[13][14]

General Experimental Protocol for FTIR (Neat Liquid): [15]

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two KBr or NaCl plates.

-

Data Acquisition: Place the sample holder in the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 121.[3][16]

General Experimental Protocol for GC-MS: [17][18]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Data Acquisition: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS provides a mass spectrum for each component.

Safety and Handling

This compound is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and logical diagrams are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe and effective utilization of this important chemical intermediate.

References

- 1. 2,4-Xylidine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 8. Xylidine | C48H66N6 | CID 56846457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN101863777A - The preparation method of solvent-free this compound and 2,6-dimethylaniline - Google Patents [patents.google.com]

- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 12. 2,4-Dimethyl aniline(95-68-1) 13C NMR [m.chemicalbook.com]

- 13. 2,4-Dimethyl aniline(95-68-1) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. spectrabase.com [spectrabase.com]

- 17. d-nb.info [d-nb.info]

- 18. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylaniline from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic route for producing 2,4-dimethylaniline, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries, starting from m-xylene. The synthesis is a robust two-step process involving the dinitration of m-xylene to yield 2,4-dinitro-m-xylene, followed by the catalytic reduction of this intermediate to the final product, this compound. This document outlines detailed experimental protocols, quantitative data, and safety considerations essential for laboratory and potential scale-up operations.

Core Synthesis Pathway

The synthesis of this compound from m-xylene is primarily achieved through a two-stage electrophilic aromatic substitution and subsequent reduction. The methyl groups on the m-xylene ring direct the incoming nitro groups to the ortho and para positions, leading to the formation of dinitro-m-xylene isomers under forcing conditions.[1][2] The 2,4-dinitro isomer is the key intermediate which is then reduced to the corresponding diamine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from m-xylene. These values are compiled from various established methodologies and represent typical experimental conditions.

| Parameter | Step 1: Dinitration of m-Xylene | Step 2: Reduction of 2,4-Dinitro-m-xylene |

| Reactants & Molar Ratios | m-Xylene (1 eq) | 2,4-Dinitro-m-xylene (1 eq) |

| Nitric Acid (HNO₃): Sulfuric Acid (H₂SO₄) (typically 1:2 v/v) | Hydrogen Gas (H₂) (excess, typically 50 psi)[1] | |

| Catalyst | Sulfuric Acid (catalyst and dehydrating agent)[2] | 10% Palladium on Carbon (Pd/C) (1-5 mol%)[1] |

| Solvent | Typically neat (no solvent) or Dichloroethane[3] | Ethanol or Ethyl Acetate[1] |

| Temperature | 0-10°C (addition), then room temperature to 40°C[4] | Room Temperature[1] |

| Reaction Time | 1-4 hours | Several hours (until hydrogen uptake ceases)[1] |

| Typical Yield | ~95% (for mononitration)[4] | High (often quantitative) |

Detailed Experimental Protocols

Step 1: Dinitration of m-Xylene to 2,4-Dinitro-m-xylene

This protocol describes the traditional method using a mixed acid system.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Beakers

-

Büchner funnel and flask

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Maintain the temperature below 10°C during this addition.[2]

-

Addition of m-Xylene: While maintaining the low temperature, add m-xylene dropwise to the stirred nitrating mixture. Control the rate of addition to keep the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40°C. Stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude 2,4-dinitro-m-xylene.

-

Isolation and Neutralization: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. Subsequently, wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with deionized water.

-

Drying: Dry the crude product. For further purification, recrystallization from ethanol can be performed.

Step 2: Catalytic Reduction of 2,4-Dinitro-m-xylene to this compound

This protocol outlines the catalytic hydrogenation of the dinitro intermediate.

Materials:

-

2,4-Dinitro-m-xylene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation vessel (e.g., Parr shaker)

-

Celite or another filter aid

-

Rotary evaporator

Procedure:

-

Vessel Setup: In a hydrogenation vessel, dissolve 2,4-dinitro-m-xylene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[1]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) to the solution.[1]

-

Hydrogenation: Seal the vessel and purge it with an inert gas like nitrogen. Then, pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).[1]

-

Reaction: Agitate the mixture at room temperature. The reaction is typically complete when the uptake of hydrogen ceases, which may take several hours.[1]

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Safety Precautions

Dinitration of m-Xylene:

-

Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of over-nitrated, potentially explosive byproducts. Always add reagents slowly and with efficient cooling.[4]

-

Flammable Reactant: m-Xylene is a flammable liquid. Keep it away from ignition sources.[6]

Catalytic Reduction:

-

Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from sparks and open flames.

-

Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably in a wetted state. After filtration, do not allow the catalyst to dry on the filter paper. Quench the catalyst with water.

Product Handling:

-

Toxicity: this compound is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Handle in a fume hood with appropriate PPE.[7]

This guide provides a foundational understanding of the synthesis of this compound from m-xylene. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any of the described procedures. The protocols may require optimization based on the specific laboratory conditions and desired scale of the reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ICSC 0085 - m-XYLENE [chemicalsafety.ilo.org]

- 7. This compound | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dimethylaniline: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,4-Dimethylaniline (also known as 2,4-Xylidine), a primary arylamine used in the synthesis of dyes, pesticides, and other chemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | d | 1H | H-6 (Aromatic) |

| ~6.8 | d | 1H | H-5 (Aromatic) |

| ~6.6 | s | 1H | H-3 (Aromatic) |

| ~3.6 | s (broad) | 2H | -NH₂ (Amine) |

| 2.22 | s | 3H | -CH₃ at C-4 |

| 2.08 | s | 3H | -CH₃ at C-2 |

| Solvent: CDCl₃, Frequency: 90 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ, ppm) | Assignment |

| 143.2 | C-1 (C-NH₂) |

| 131.0 | C-4 (C-CH₃) |

| 127.4 | C-5 |

| 122.0 | C-2 (C-CH₃) |

| 117.5 | C-6 |

| 115.1 | C-3 |

| 20.5 | -CH₃ at C-4 |

| 17.2 | -CH₃ at C-2 |

| Solvent: CDCl₃, Frequency: 90 MHz[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its bonds. As a primary aromatic amine, this compound exhibits characteristic N-H stretching and bending vibrations.[4][5][6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3440 - 3360 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3079 - 3010 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Methyl Groups (-CH₃) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1480 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 910 - 665 | N-H Wag | Primary/Secondary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of this compound is 121.18 g/mol .[1][7]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Identity |

| 121 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M-H]⁺ |

| 106 | High | [M-CH₃]⁺ |

| 91 | Moderate | [M-CH₃NH]⁺ or Tropylium ion |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aromatic amines is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on an NMR spectrometer (e.g., a 400 MHz instrument).[8] Standard acquisition parameters are set for both ¹H and ¹³C nuclei.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy

A typical procedure for FT-IR analysis of a liquid sample like this compound:

-

Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal interference in the spectral regions of interest.

-

Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

The mass spectrum is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[10]

-

GC Separation: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.[11]

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation: A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2,4-Dimethyl aniline(95-68-1) 13C NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. webassign.net [webassign.net]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. GCMS Section 6.15 [people.whitman.edu]

Solubility of 2,4-Dimethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethylaniline (also known as 2,4-xylidine) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, drug development, and manufacturing processes. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that a solute will dissolve best in a solvent that has a similar chemical structure and polarity.[1] this compound, an aromatic amine, possesses both a non-polar benzene ring and a polar amine group, influencing its solubility in different types of organic solvents. Factors such as temperature and the presence of other solutes can also significantly impact solubility.[1]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some specific quantitative values have been reported. The following table summarizes the available data.

| Solvent | Chemical Class | Reported Solubility | Temperature (°C) | Citation |

| Water | Protic | 5 g/L | 20 | [2] |

| Ethanol | Protic, Polar | Soluble / Highly Soluble | Not Specified | [1][2][3] |

| Ether (Diethyl Ether) | Ethereal, Non-polar | Soluble / Highly Soluble | Not Specified | [1][2][3] |

| Benzene | Aromatic, Non-polar | Soluble / Highly Soluble | Not Specified | [1][2][3] |

| Dichloromethane | Halogenated, Polar Aprotic | Soluble | Not Specified | [3] |

| Ethyl Acetate | Ester, Polar Aprotic | Soluble | Not Specified | [3] |

It is important to note that "soluble" and "highly soluble" are qualitative terms and do not provide the specific concentration limits required for many research and industrial applications. Therefore, experimental determination of solubility in the solvent of interest is often necessary.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation. Two common and reliable methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Glass vials or flasks with airtight seals

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial or flask. The excess solid ensures that the solution becomes saturated.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the withdrawn sample using an appropriate filtration system (e.g., a syringe filter compatible with the solvent) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or mole fraction.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be highly accurate. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically show absorbance in the UV region.[4]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a specific temperature, as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Signaling Pathways and Logical Relationships in Solubility Prediction

While not a biological signaling pathway, the logical process of predicting solubility follows a structured path based on molecular properties. The following diagram illustrates this thought process.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While qualitative data suggests good solubility in common polar and non-polar organic solvents, the lack of extensive quantitative data highlights the need for experimental verification for specific applications. The provided methodologies and workflows offer a solid foundation for researchers and professionals to accurately determine the solubility of this compound, facilitating its effective use in various scientific and industrial endeavors.

References

Navigating the Risks: A Technical Safety and Handling Guide for 2,4-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

2,4-Dimethylaniline (2,4-DMA), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals, presents a significant yet manageable risk profile in the research and development setting.[1][2] This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of 2,4-DMA to ensure its safe utilization in the laboratory.

Core Safety and Hazard Information

This compound is classified as a hazardous substance with acute toxicity, potential for serious organ damage through prolonged exposure, and a notable environmental hazard.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification and Hazard Statements

The hazard profile of this compound is summarized by the following GHS classifications and corresponding hazard statements:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3][4][5]

-

Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[3][4][5]

-

Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[3][4]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[3][4][5]

-

Hazardous to the Aquatic Environment, Long-term (Chronic) - Category Chronic 2: H411 - Toxic to aquatic life with long lasting effects.[3][4][5]

The following diagram illustrates the logical relationship between the GHS pictograms and the primary hazards associated with this compound.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value | Reference |

| CAS Number | 95-68-1 | [6] |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid; may darken on exposure to air and light. | [7] |

| Odor | Characteristic amine-like odor. | [8] |

| Melting Point | -14.3 °C | [6] |

| Boiling Point | 218 °C | [9] |

| Density | 0.98 g/mL at 25 °C | [9] |

| Vapor Pressure | 0.16 mmHg at 25 °C | [10] |

| Vapor Density | 4.2 (vs air) | [10] |

| Flash Point | 98 °C (closed cup) | [6] |

| Autoignition Temperature | 860 °F | [10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, ether, and benzene. | [8][11] |

Toxicological Data

The toxicological profile of this compound underscores the need for stringent safety measures. The following table summarizes key acute toxicity data.

| Endpoint | Value | Species | Route | Reference |

| LD50 | 250 mg/kg | Mouse | Oral | [12] |

| LD50 | 1259 mg/kg bw | Male Rats | Oral | [13] |

| LC50 | 1.53 mg/L in air | Not Specified | Inhalation | [13] |

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

The following protocol provides a framework for determining the acute oral toxicity (LD50) of this compound. This procedure, known as the Up-and-Down Procedure (UDP), is designed to minimize the number of animals required.[8][14]

1. Test Animals:

-

Healthy, young adult rodents (rats are commonly used), typically females, are selected.[3]

-

Animals are acclimatized to laboratory conditions for at least five days prior to the study.[15]

-

The weight variation of animals at the start of the study should not exceed ±20% of the mean weight.[16]

2. Housing and Feeding:

-

Animals are housed in a controlled environment with a temperature of 22°C (± 3°C) and relative humidity between 30-70%.[16]

-

A 12-hour light/dark cycle is maintained.[3]

-

Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.[3][16]

3. Dose Preparation and Administration:

-

The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., corn oil).[11]

-

Doses are administered by oral gavage using a suitable stomach tube.[16]

-

The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions and may be lower for other vehicles.[3]

-

Animals are fasted overnight before dosing and for 3-4 hours after dosing.[16]

4. Dosing Procedure (Up-and-Down Method):

-

A single animal is dosed at a time.[7]

-

The first animal receives a dose one step below the best estimate of the LD50.[15]

-

If the animal survives after a defined observation period (typically 48 hours), the dose for the next animal is increased by a specific factor (e.g., 3.2).[15]

-

If the animal dies, the dose for the next animal is decreased by the same factor.[15]

-

This sequential dosing continues until a stopping criterion is met, which is typically after a certain number of dose reversals (a survival followed by a death, or vice versa).[15]

5. Observation:

-

Animals are observed for signs of toxicity and mortality at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[14]

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[16]

-

Individual animal weights are recorded before dosing, weekly thereafter, and at the time of death.[16]

6. Data Analysis:

-

The LD50 is calculated using the method of maximum likelihood.[15]

The following diagram illustrates the workflow for the Up-and-Down Procedure for acute oral toxicity testing.

Mechanism of Toxicity and Metabolic Pathway

The toxicity of this compound is linked to its metabolic activation. Studies have shown that the metabolic pathways of 2,4-DMA differ between species, which may account for the observed species-specific pathologies.[3] In rats, a species where 2,4-DMA induces hepatic lesions, the major urinary metabolite is N-acetyl-4-amino-3-methylbenzoic acid.[3] In dogs, where it is relatively innocuous, the primary metabolite is 6-hydroxy-2,4-dimethylaniline.[3]

The genotoxicity of aniline derivatives, including 2,4-DMA, is a significant concern. It is hypothesized that enzymatic activation to electrophilic intermediates can lead to DNA adduct formation.[12] Some studies suggest that the formation of reactive oxygen species (ROS) and subsequent oxidative DNA damage may be a plausible mechanism of mutagenicity.[17]

The following diagram depicts a simplified metabolic pathway of this compound in different species.

Safe Handling and Personal Protective Equipment (PPE)

Given its toxic properties, strict adherence to safe handling procedures is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[18][19]

-

Closed System: For operations above 90°C, a closed system with ventilation is required.[18]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2][8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat must be worn.[2][8] For tasks with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.[8]

-

Respiratory Protection: In situations where inhalation risk is high or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][19]

Handling and Storage

-

General Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors.[18][20] Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[20] Keep away from heat, sparks, and open flames.[19] Store separately from strong oxidants, acids, acid anhydrides, acid chlorides, and other incompatible materials.[18]

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

Spills and Leaks

-

Evacuate: Immediately evacuate the area of the spill.[18]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[18] Use non-sparking tools.[18]

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its hazard profile, adhering to strict safety protocols, and being prepared for emergencies, researchers and scientists can mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a strong safety culture in the laboratory and ensure the well-being of all personnel working with this compound.

References

- 1. oecd.org [oecd.org]

- 2. hopemaxchem.com [hopemaxchem.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. GHS hazard pictograms [stoffenmanager.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]

- 10. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

Toxicological Profile of 2,4-Dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylaniline (2,4-DMA), a significant industrial chemical intermediate, presents a complex toxicological profile characterized by moderate acute toxicity, target organ effects upon repeated exposure, genotoxicity, and potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicological data for 2,4-DMA, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a primary arylamine that exists as a colorless to yellowish-brown liquid. It is used in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.

| Property | Value |

| CAS Number | 95-68-1 |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Boiling Point | 218 °C |

| Melting Point | -14.3 °C |

| Vapor Pressure | 0.21 hPa at 25 °C |

| Water Solubility | 5 g/L |

| Log Kow | 1.68 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion